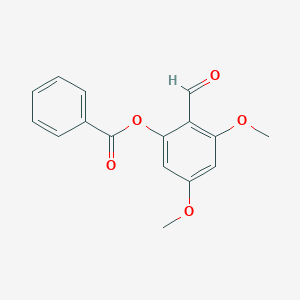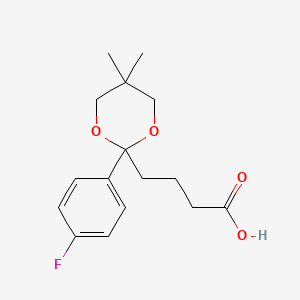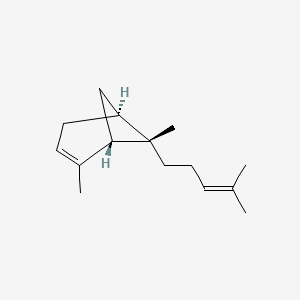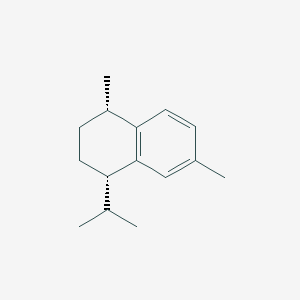
N-(Carbobenzyloxy)dopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carbobenzyloxy)dopamine is a derivative of dopamine, a neurotransmitter that plays significant roles in the central nervous system and the periphery . Dopamine exerts its actions upon binding to G protein-coupled receptors .
Synthesis Analysis
The synthesis of dopamine derivatives like N-(Carbobenzyloxy)dopamine involves complex chemical reactions. For instance, dopamine can be grafted onto sodium carboxymethyl cellulose to obtain catechol-modified CMC–DA by carbodiimide chemistry method .Molecular Structure Analysis
Dopamine, and by extension N-(Carbobenzyloxy)dopamine, is part of the catecholamine family. The midbrain dopamine system is composed of molecularly and functionally distinct neuron subtypes that mediate specific behaviors and are linked to various brain diseases .Chemical Reactions Analysis
In the initial stage of polydopamine deposition, an oxidative coupling reaction of the dopaminechrome molecules is the main reaction pathway. This leads to the formation of polycatecholamine oligomers as an intermediate .Physical And Chemical Properties Analysis
Polydopamine, a polymer of dopamine, can be easily deposited on a wide variety of materials. Despite the rapidly increasing interest in polydopamine-based coatings, the polymerization mechanism and the key intermediate species formed during the deposition process are still controversial .Applications De Recherche Scientifique
Dopamine-Based Materials
Field
Material Science
Application
Dopamine-based materials have unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility and biodegradability. They have been used to construct various materials such as nanoparticles, core/shell nanoparticles, microcapsules, films, and hydrogels .
Method of Application
Different strategies have been employed to construct fruitful polydopamine-based materials. One-pot polydopamine-assisted co-deposition could facilitate the incorporation of functional molecules into the materials during the formation process of polydopamine .
Results or Outcomes
These materials have shown broad applications in different fields, such as cancer theranostics, bioimaging, self-adhesive bioelectronics, and removal of heavy metal ions .
Electrochemical Biosensing of Dopamine Neurotransmitter
Field
Biochemistry and Neuroscience
Application
Dopamine is one of the most important catecholamine neurotransmitters. Abnormal levels can cause a variety of medical and behavioral problems. Electrochemical biosensing has been used to measure dopamine levels .
Method of Application
Various methods have been developed to measure dopamine levels, and electrochemical biosensing seems to be the most viable due to its robustness, selectivity, sensitivity, and the possibility to achieve real-time measurements .
Results or Outcomes
The detection of dopamine in real-life applications is a promising and exciting area of research. Numerous strategies have been employed to resolve the issue of the presence of electroactive interfering species with similar redox potentials in real biological samples .
Orientations Futures
Propriétés
Numéro CAS |
37034-22-3 |
|---|---|
Nom du produit |
N-(Carbobenzyloxy)dopamine |
Formule moléculaire |
C₁₆H₁₇NO₄ |
Poids moléculaire |
287.31 |
Synonymes |
N-Carbobenzoxydopamine; N-[2-(3,4-Dihydroxyphenyl)ethyl]carbamic acid benzyl ester; N-(Benzyloxycarbonyl)dopamine; [2-(3,4-Dihydroxyphenyl)ethyl]carbamic Acid Phenylmethyl Ester; (3,4-Dihydroxyphenethyl)carbamic Acid Benzyl Ester; N-[2-(3,4-dihydroxy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)


